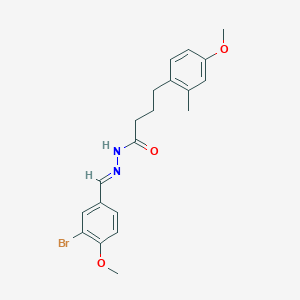![molecular formula C23H18Cl2N2O2S B297959 (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297959.png)
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as DCFMT, is a novel thiazolidinone derivative that has gained significant interest in the scientific research community due to its potential therapeutic properties. DCFMT has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, but studies suggest that it may act through various pathways. It has been proposed that (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may also induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Furthermore, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may improve glucose uptake and insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to possess anti-microbial activity against a variety of pathogens. Furthermore, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to be non-toxic and well-tolerated in animal studies. However, one limitation of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and to identify its molecular targets. Furthermore, research is needed to investigate the potential use of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2,5-dichlorophenyl furan-2-carbaldehyde and 3,4-dimethylbenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential use in various therapeutic applications. In vitro studies have shown that (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have anti-diabetic effects by improving glucose uptake and insulin sensitivity in cells.
Eigenschaften
Produktname |
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C23H18Cl2N2O2S |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-13-4-6-16(10-14(13)2)26-23-27(3)22(28)21(30-23)12-17-7-9-20(29-17)18-11-15(24)5-8-19(18)25/h4-12H,1-3H3/b21-12+,26-23? |
InChI-Schlüssel |
NENLNBJVGIICIW-OQDPOPDBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)

![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N'-[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297893.png)
![N-(4-{[2-(2-ethoxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B297894.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B297897.png)
![Ethyl 2-methoxy-4-{2-[4-(4-methoxyphenyl)butanoyl]carbohydrazonoyl}phenyl carbonate](/img/structure/B297899.png)
![5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B297900.png)